N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-methylphenyl group and an ethoxyphenyl-oxopyridazinyl group connected through an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridazinone core: This can be achieved by reacting 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyridazinone ring.
Introduction of the acetamide group: The pyridazinone intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide group.
Substitution reaction: Finally, the chloro-methylphenyl group is introduced through a nucleophilic substitution reaction using 3-chloro-4-methylaniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thiols.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar chloro-phenyl structure.
4-Iodobenzoic acid: Another compound with a substituted phenyl group.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-3-28-17-8-5-15(6-9-17)19-10-11-21(27)25(24-19)13-20(26)23-16-7-4-14(2)18(22)12-16/h4-12H,3,13H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSLOQPFYHYWHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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